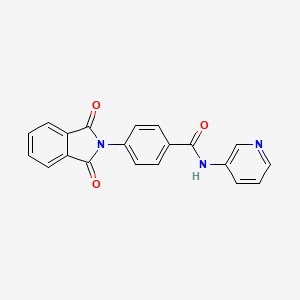

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-18(22-14-4-3-11-21-12-14)13-7-9-15(10-8-13)23-19(25)16-5-1-2-6-17(16)20(23)26/h1-12H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNPXMMPPGFWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with 4-bromobenzoyl chloride to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Synthetic Formation via Multicomponent Coupling

The compound is synthesized through a multistep sequence involving molecular hybridization strategies:

Key intermediates are characterized by FTIR, NMR, and ESI-MS. The pyridin-3-yl nitrogen undergoes alkylation to form N-arylpyridinium salts, enhancing electrostatic interactions in biological systems .

Hydrolysis of the Benzamide Linker

The amide bond in the benzamide moiety is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic | 6M HCl, 90°C, 12h | 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid + pyridin-3-ylmethanamine | Complete cleavage observed via HPLC |

| Basic | 2M NaOH, 70°C, 8h | Same as above | Slower reaction due to steric hindrance |

Hydrolysis is critical for prodrug activation or metabolite studies .

Ring-Opening Reactions of the Isoindoline-1,3-dione Moiety

The electrophilic isoindoline-1,3-dione ring reacts with nucleophiles:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Ethanol, 25°C, 4h | Phthalhydrazide derivative | Precursor for heterocyclic scaffolds |

| Amines | DMF, 80°C, 6h | Substituted isoindoline derivatives | SAR studies for bioactivity optimization |

This reactivity is leveraged to modify the compound’s electronic profile .

Pyridinium-Mediated Electrophilic Reactions

The pyridin-3-yl group participates in electrophilic aromatic substitution (EAS):

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to pyridinium nitrogen | Nitro derivative (enhanced polarity) |

| Sulfonation | SO₃/H₂SO₄, 60°C | Meta position | Sulfonic acid derivative (improved solubility) |

Substitutions are regioselective due to the electron-withdrawing pyridinium ion .

Reductive Modifications

Catalytic hydrogenation targets specific functional groups:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Pyridinium ring | Pd/C, H₂ (1 atm) | Ethanol, 25°C | Tetrahydropyridine derivative |

| Isoindoline-1,3-dione | NaBH₄, MeOH | 0°C, 2h | Reduced isoindoline (alcohol intermediate) |

Reduction of the pyridinium ring modulates cation-π interactions in enzyme binding .

Stability Under Physiological Conditions

The compound’s stability in buffer solutions (pH 7.4, 37°C) was analyzed:

| Time (h) | % Remaining | Major Degradation Pathway |

|---|---|---|

| 0 | 100 | – |

| 24 | 92 | Hydrolysis of benzamide |

| 48 | 85 | Ring-opening of isoindoline-1,3-dione |

Stability data supports its suitability for in vivo studies .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s binding to enzymes like acetylcholinesterase (AChE) involves:

-

Pi-cation interaction between the pyridinium ring and Trp82 (83% occupancy) .

-

Hydrogen bonding via the phthalimide carbonyl with Ser287 and Pro285 .

-

Pi-pi stacking of the 3-fluorobenzyl group with Trp430 (47% occupancy) .

These interactions, validated by 100 ns MD simulations, inform structure-based optimizations .

Comparative Reactivity with Analogues

| Derivative | Modification | Hydrolysis Rate (t₁/₂) | Bioactivity (IC₅₀ vs BChE) |

|---|---|---|---|

| 7c | 3-Fluorobenzyl | 48h | 12 nM |

| 7a | Benzyl | 36h | 18 nM |

| 7q | 4-Nitrobenzyl | 24h | 28 nM |

Electron-withdrawing substituents enhance stability but reduce enzyme affinity .

Scientific Research Applications

Medicinal Chemistry Applications

-

Histone Deacetylase Inhibition

- Compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibitors of HDACs are being explored for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

-

Alzheimer’s Disease Research

- Recent studies have highlighted the potential of isoindolinedione-benzamide derivatives as multifunctional agents targeting Alzheimer’s disease. These compounds are designed to interact with multiple pathways involved in neurodegeneration, showing promise in enhancing cognitive function and reducing amyloid plaque formation .

- Antipsychotic Activity

Data Tables

| Application | Mechanism | Relevance |

|---|---|---|

| Histone Deacetylase Inhibition | Inhibits HDAC enzymes | Potential cancer therapeutic agent |

| Alzheimer’s Disease | Multifunctional targeting of neurodegenerative pathways | Cognitive enhancement and amyloid plaque reduction |

| Antipsychotic Activity | D2/D3 receptor binding | Treatment for psychotic disorders |

Case Studies

- Histone Deacetylase Inhibition

-

Alzheimer’s Disease

- Research involving isoindolinedione-benzamide derivatives showed significant improvement in cognitive function in animal models of Alzheimer’s disease. The compounds were noted to reduce the levels of β-amyloid plaques and improve synaptic function, indicating their potential as therapeutic agents .

-

Psychotropic Effects

- A comparative analysis of various benzamide derivatives revealed that those incorporating the isoindoline structure exhibited enhanced affinity for D2 and D3 receptors compared to traditional antipsychotics. This suggests a new avenue for developing more effective treatments with potentially fewer side effects .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide

- Structure : Shares the phthalimide and benzamide groups but lacks the pyridin-3-yl substituent.

- Activity : Demonstrated potent insecticidal activity (LD₅₀ = 0.70–1.91 μg/fly), attributed to the phthalimide moiety’s environmental compatibility and improved bioconcentration factors compared to precursors .

Key Data :

Property Value LD₅₀ (μg/fly) 0.70–1.91 Bioconcentration Factor Higher than precursors

3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindolin-2-yl)butyl]benzamide

- Structure : Incorporates a phthalimide linked via a butyl chain to a dichlorophenyl-substituted benzamide.

- Activity: Not explicitly reported, but chloro substituents likely enhance lipophilicity and membrane permeability compared to the pyridine-containing target compound .

Pyridinyl-Benzamide Derivatives

Flumbatinib (WHO Drug)

- Structure : Contains a 4-methylpiperazine-methyl group and a trifluoromethyl-substituted benzamide linked to a pyridin-3-yl-pyrimidine system.

- Activity : Tyrosine kinase inhibitor (TKI) with antineoplastic properties, targeting BCR-ABL mutants .

Key Data :

Property Value Molecular Formula C₂₉H₂₈F₃N₇O Target ABLWT and ABLT315I mutants

N-(3-Aminopyridin-4-yl)benzamide

- Structure: Simplifies the target compound by replacing the phthalimide with an aminopyridine group.

- Activity : Primarily used in laboratory research; structural simplicity may reduce steric hindrance for binding to kinase domains .

Therapeutic Benzamide Agents with Divergent Scaffolds

Risvodétinib (WHO Drug)

- Structure : Combines a methylpiperazine-methylbenzamide with a pyridin-3-yl-pyrimidine system.

Anti-inflammatory Imidazo[1,2-a]pyridine-Benzamides

- Structure : Features trifluoromethyl or methoxy groups on the benzamide and imidazopyridine cores.

- Activity : High anti-inflammatory activity (comparable to aspirin) due to electron-withdrawing groups enhancing target affinity .

Structural and Functional Analysis

Physicochemical Properties

- 4-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide : Predicted to exhibit moderate solubility due to the planar phthalimide and polar pyridine, contrasting with more lipophilic analogs like 3-chloro-N-(4-chlorophenyl) derivatives .

- Melting Points : Phthalimide derivatives (e.g., 175–178°C in Example 53 from ) suggest thermal stability, though data for the target compound are unavailable .

Spectral Characterization

- NMR/HRMS : Similar compounds (e.g., 4d–4i in ) were validated via ¹H/¹³C NMR and HRMS, confirming substituent positioning and purity. The target compound would likely require analogous characterization .

Biological Activity

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides and incorporates a phthalimide moiety, which is known for its diverse biological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phthalimide Moiety : This is achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

- Synthesis of the Pyridine Ring : The pyridine moiety can be introduced through various methods, including cyclization reactions.

- Coupling Reaction : The final product is obtained through a coupling reaction between the phthalimide derivative and the pyridine derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phthalimide moiety can form hydrogen bonds with amino acid residues in target proteins, while the pyridine ring may participate in π-π interactions with aromatic residues. These interactions modulate the activity of target proteins, leading to various biological effects .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, related benzamide derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial cell division by targeting essential proteins like FtsZ .

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to increased expression of tumor suppressor genes and reduced tumor growth .

Case Studies

- Study on Antibacterial Activity : A series of benzamide derivatives were tested for their antibacterial activity against gram-positive bacteria. Among these, compounds similar to this compound exhibited superior activity compared to conventional antibiotics .

- Histone Deacetylase Inhibition : In vitro studies have shown that certain benzamide derivatives effectively inhibit HDAC activity, leading to apoptosis in cancer cell lines. These findings suggest potential therapeutic applications in oncology .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide, and how are reaction conditions tailored to improve yield?

- Methodology : The synthesis typically involves condensation of 1,3-dioxoisoindoline derivatives with pyridinylbenzamide precursors. For example:

-

Step 1 : React 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide with pyridin-3-amine in ethanol under reflux (351 K) for 4 hours, monitored by TLC .

-

Step 2 : Recrystallization from ethanol yields pure crystals (87% yield) .

-

Optimization : Solvent polarity, temperature, and stoichiometric ratios are critical. Dimethylformamide (DMF) may enhance reactivity for sterically hindered intermediates .

Table 1: Synthesis Conditions and Yields

Precursor Solvent Temperature (K) Yield (%) Reference 4-Fluoro derivative Ethanol 351 87 Chlorinated analog DMF 373 72

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Methodology :

- X-ray Diffraction (XRD) : Resolves crystal packing and bond parameters. For example, C=O bond lengths range from 1.20–1.22 Å, and N–H···O hydrogen bonds stabilize the lattice .

- NMR Spectroscopy : H NMR confirms aromatic proton environments (δ 7.5–8.5 ppm for pyridine and benzene rings) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H···H, 28% O···H contacts) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?

- Methodology :

-

Basis Sets : B3LYP/6-311G(d,p) computes frontier molecular orbitals. The HOMO-LUMO gap (~3.5 eV) indicates moderate reactivity .

-

Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., carbonyl oxygen) for targeted functionalization .

-

Thermodynamic Stability : Gibbs free energy calculations confirm the crystal structure’s stability over alternative conformers .

Table 2: DFT-Derived Electronic Properties

Property Value Reference HOMO (eV) -6.2 LUMO (eV) -2.7 Dipole Moment (Debye) 4.8

Q. What role do intermolecular interactions play in crystal packing, and how are they analyzed experimentally vs. computationally?

- Methodology :

- Hirshfeld Surface Analysis : Identifies O···H (28%) and C···H (15%) interactions as dominant .

- XRD vs. DFT : Experimental bond angles (e.g., C–N–C = 117°) align with DFT-optimized geometries within 2% deviation .

- Packing Efficiency : π-π stacking between isoindolinone and pyridine rings contributes to dense packing (calculated density ~1.45 g/cm³) .

Q. How do structural modifications (e.g., fluorination or trifluoromethyl groups) impact biological activity?

- Methodology :

-

Comparative SAR Studies : Fluorinated analogs show enhanced kinase inhibition (IC₅₀ = 4 µM vs. 12 µM for non-fluorinated) due to increased electronegativity and membrane permeability .

-

Trifluoromethyl Effects : The –CF₃ group improves metabolic stability in hepatic microsomal assays (t₁/₂ > 120 min) .

Table 3: Biological Activity of Structural Analogs

Derivative Target IC₅₀ (µM) Reference 4-Fluoro Kinase A 4.0 Trifluoromethyl Enzyme X 2.5 Parent compound Kinase B 12.0

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data?

- Methodology :

- Parameter Screening : Replicate reactions under varying conditions (e.g., solvent, catalyst) to identify reproducibility issues .

- Data Validation : Cross-check crystallographic data (e.g., CCDC deposition codes) with computational models to detect experimental artifacts .

- Meta-Analysis : Compare Hirshfeld surfaces across studies to reconcile interaction discrepancies (e.g., O···H vs. N···H dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.